Ethylenedioxy Spiperone Hydrochloride
Description
Ethylenedioxy Spiperone Hydrochloride is a chemically modified derivative of Spiperone Hydrochloride, a well-characterized antipsychotic agent. The ethylenedioxy modification involves the introduction of an ethylenedioxy group (-O-CH2-CH2-O-) into the parent compound’s structure, enhancing its binding affinity for specific receptors or enabling its use in specialized applications such as radiopharmaceuticals . Spiperone Hydrochloride itself is a potent dopamine D2 receptor (D2DR) antagonist with additional activity at serotonin receptors (5-HT1A and 5-HT2A) and α1B-adrenergic receptors (α1B-AR) . This compound retains the core pharmacological profile of Spiperone Hydrochloride but exhibits altered physicochemical properties due to structural modifications, which may influence its pharmacokinetics and receptor interaction dynamics .
Properties
Molecular Formula |
C25H31ClFN3O3 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H30FN3O3.ClH/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22;/h1-3,5-10H,4,11-19H2,(H,27,30);1H |
InChI Key |
WSJSGDYRGOKGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Ethylenedioxy Spiperone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and other scavengers to avoid unwanted side reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in high-purity compounds suitable for pharmaceutical testing .
Scientific Research Applications
Ethylenedioxy Spiperone Hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in studies related to cell cycle arrest and apoptosis, particularly in cancer research . In medicine, it has been investigated for its potential therapeutic effects in treating colorectal cancer and chronic obstructive pulmonary disease (COPD) . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Ethylenedioxy Spiperone Hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in colorectal cancer cells by disrupting intracellular calcium homeostasis and inducing endoplasmic reticulum stress . This compound also affects lipid metabolism and damages the Golgi apparatus, leading to cell death . In COPD research, it has been found to mediate endothelial regeneration by influencing the Notch1 pathway and promoting angiogenesis .
Comparison with Similar Compounds
Table 1: Key Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Spiperone Hydrochloride: Exhibits nanomolar affinity for D2DR (Ki: 0.06 nM) and 5-HT2A (Ki: 1 nM), with minimal activity at D1DR (Ki: ~350 nM) . Its α1B-AR antagonism (Ki: ~10 nM) further distinguishes it from analogs .
- The ethylenedioxy group likely enhances stability for technetium-99m (^99mTc) chelation in radiopharmaceutical applications .
- NNC05-2090 Hydrochloride : Primarily targets GABA transporters (BGT-1, IC50: 10.6 μM) with negligible D2DR affinity (IC50: 1632 nM), making it unsuitable for antipsychotic research but valuable in epilepsy studies .
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity and Bioavailability : Spiperone Hydrochloride’s logP (~3.5) ensures moderate blood-brain barrier penetration, whereas Ethylenedioxy Spiperone’s modified structure may alter lipophilicity, impacting tissue distribution .
- Metabolic Stability : Ethylenedioxy Spiperone’s ethylene glycol-derived structure could reduce hepatic metabolism compared to Spiperone Hydrochloride, which undergoes extensive CYP450-mediated oxidation .
Preparation Methods
Formation of the Ethylenedioxy Butyrophenone Intermediate
- The ethylenedioxy group is introduced by reacting a chlorinated butyrophenone derivative with ethylene glycol or its equivalent under basic conditions.
- For example, 4-chloro-1,1-(ethylenedioxy)-1-(4-fluorophenyl)butane is synthesized by nucleophilic substitution of the chloro group with ethylene glycol derivatives, often in methyl isobutyl ketone as solvent, under reflux for 12 hours.
- After reaction completion, the product is purified by solvent removal, washing, and drying to yield the ethylenedioxy intermediate with yields reported around 90%.
Piperazine Alkylation
- The ethylenedioxy intermediate undergoes nucleophilic substitution with piperazine.
- This reaction is typically performed by adding anhydrous piperazine to the ethylenedioxy compound in methyl isobutyl ketone, followed by reflux for 12 hours.
- The mixture is then worked up by solvent removal and washing to isolate the 4-piperazinyl-1,1-(ethylenedioxy)butane derivative with high purity and yields up to 92%.
Formation of Hydrochloride Salt
- The free base of ethylenedioxy spiperone is converted into its hydrochloride salt by treatment with aqueous hydrochloric acid in ethanol.
- This step improves compound stability and facilitates isolation as a crystalline solid.
- Recrystallization from solvents such as methanol and ethyl acetate is used to purify the hydrochloride salt, yielding a product with defined melting points (e.g., 165–167 °C).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethylenedioxy group formation | 4-chloro-butrophenone + ethylene glycol, reflux in methyl isobutyl ketone, 12 h | ~90 | Nucleophilic substitution, high purity product |
| Piperazine alkylation | Anhydrous piperazine, methyl isobutyl ketone, reflux 12 h | 92 | Formation of piperazinyl derivative |
| N-Alkylation | Alkyl halide, NaH or KI, THF or CH3CN, followed by acid hydrolysis | Moderate | Protecting group removal, moderate yield |
| Hydrochloride salt formation | Aqueous HCl in ethanol, recrystallization from MeOH/EtOAc | High | Crystalline salt, improved stability |
- The ethylenedioxy spiperone hydrochloride typically exhibits melting points around 165–167 °C after recrystallization.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of ethylenedioxy and piperazine moieties, with characteristic chemical shifts for aromatic and aliphatic protons.
- Mass spectrometry data show molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt.
- Elemental analysis aligns closely with calculated values, confirming compound purity and correct stoichiometry.
The preparation of this compound involves a sequence of well-established organic reactions:
- Synthesis of the ethylenedioxy-functionalized butyrophenone intermediate by nucleophilic substitution.
- Alkylation with piperazine to introduce the piperazinyl group.
- Optional N-alkylation steps to modify the nitrogen substituents.
- Final conversion to the hydrochloride salt for isolation and purification.
These methods have been validated by multiple independent research articles and patents, ensuring reproducibility and high-quality product formation. The use of appropriate solvents, bases, and purification techniques is critical to optimize yields and purity.
- Journal of Medicinal Chemistry, 1992: Detailed N-alkylation and affinity studies of spiperone analogues, including ethylenedioxy derivatives.
- Journal of Medicinal Chemistry, 1991: Synthetic strategies involving aroylbutyrolactones and piperazine alkylation.
- United States Patent US5708018: Stepwise synthesis of aminoindan derivatives and related compounds, including salt formation and purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
